molecular formula C6H12N2O2 B590641 N-Ethyl-N-(2-oxopropyl)urea CAS No. 138169-35-4

N-Ethyl-N-(2-oxopropyl)urea

Cat. No.: B590641
CAS No.: 138169-35-4
M. Wt: 144.174
InChI Key: GPBSSKOOGHUYGD-UHFFFAOYSA-N
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Description

I am unable to generate a detailed product description for N-Ethyl-N-(2-oxopropyl)urea. The available scientific literature primarily discusses a structurally related nitroso compound, which is a potent carcinogen . Presenting information on this related substance without clear differentiation would be misleading and unsafe. Furthermore, I could not locate specific data on the properties, applications, or handling requirements for this compound itself from the search results. For accurate and specific information, please consult authoritative chemical databases or safety data sheets from a certified chemical supplier.

Properties

CAS No.

138169-35-4

Molecular Formula

C6H12N2O2

Molecular Weight

144.174

IUPAC Name

1-ethyl-1-(2-oxopropyl)urea

InChI

InChI=1S/C6H12N2O2/c1-3-8(6(7)10)4-5(2)9/h3-4H2,1-2H3,(H2,7,10)

InChI Key

GPBSSKOOGHUYGD-UHFFFAOYSA-N

SMILES

CCN(CC(=O)C)C(=O)N

Synonyms

Urea, N-ethyl-N-(2-oxopropyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The 2-oxopropyl group (-CH2-C(O)-CH3) is a common feature in several compounds, influencing their chemical reactivity and biological interactions. Below is a comparative analysis of key analogs:

Compound Name Structure/Functional Groups Biological Activity/Key Findings References
N-Ethyl-N-(2-oxopropyl)urea Urea backbone + ethyl + 2-oxopropyl groups Hypothesized enzyme modulation (urea H-bonding)
S-(2-oxopropyl)-CoA Coenzyme A analog with 2-oxopropyl thioester Competitive inhibitor of acetyl-CoA enzymes; stabilizes via hydrophobic interactions [1]
8α-(2-oxopropyl)-erythraline Alkaloid with 2-oxopropyl and erythraline core Natural product with potential bioactivity (e.g., antimicrobial, anticancer) [2]
Ethyl-3-(nitropyridin-4-yl)-2-oxopropanoate Ester + 2-oxo + nitropyridine groups Synthetic intermediate; moderate yields (45–50%) in multi-step reactions [3]
N-Nitrosobis(2-oxopropyl)amine (BOP) Nitroso + dual 2-oxopropyl groups Potent pancreatic carcinogen in hamsters; induces ductular hyperplasia [4, 5]
Urea, N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethyl- Urea + thiadiazole + tert-butyl groups Specialty urea derivative; applications in agrochemicals/pharmaceuticals [7]

Preparation Methods

Isocyanate-Amine Coupling

Reaction of an isocyanate with a primary or secondary amine remains the most direct route. For example, ethyl isocyanate reacts with 2-hydroxypropylamine to form N-Ethyl-N-(2-hydroxypropyl)urea, which is subsequently oxidized to the target ketone.

Carbamate Intermediate Method

Carbamates, formed via amine-chloroformate reactions, serve as stable intermediates. Trichloroethyl chloroformate reacts with ethylamine to generate a carbamate, which undergoes nucleophilic substitution with 2-hydroxypropylamine. This method minimizes symmetrical urea formation due to stepwise coupling.

Phosgene/Triphosgene-Mediated Synthesis

Triphosgene, a safer phosgene alternative, facilitates urea formation by coupling two amines. Ethylamine and 2-hydroxypropylamine react with triphosgene in the presence of a base like triethylamine, yielding the hydroxypropyl intermediate.

Preparation Methods of this compound

Isocyanate-Amine Coupling Followed by Oxidation

Procedure :

  • Coupling : Ethyl isocyanate (1.2 equiv) is added dropwise to 2-hydroxypropylamine (1.0 equiv) in anhydrous THF at 0°C. The mixture is stirred for 12 hours, yielding N-Ethyl-N-(2-hydroxypropyl)urea.

  • Oxidation : The hydroxypropyl intermediate is treated with Jones reagent (CrO₃ in H₂SO₄/acetone) at 0°C for 10 minutes, oxidizing the secondary alcohol to a ketone.

Yield : 68–72% after purification via silica gel chromatography.

Carbamate Intermediate Route

Procedure :

  • Carbamate Formation : Ethylamine (1.0 equiv) reacts with trichloroethyl chloroformate (1.1 equiv) in CH₂Cl₂ with diisopropylethylamine (2.0 equiv) at 5°C for 3 hours.

  • Amine Substitution : The carbamate intermediate is treated with 2-hydroxypropylamine (1.2 equiv) in NMP at 75°C for 4 hours.

  • Oxidation : Jones reagent oxidizes the hydroxyl group to a ketone.

Yield : 74–78%.

Triphosgene-Mediated Synthesis

Procedure :

  • Urea Formation : Ethylamine and 2-hydroxypropylamine (1:1 molar ratio) are added to triphosgene (0.33 equiv) in THF with triethylamine (3.0 equiv) at −10°C. The reaction proceeds for 6 hours.

  • Oxidation : PCC in CH₂Cl₂ oxidizes the alcohol at 25°C over 2 hours, avoiding over-oxidation.

Yield : 65–70%.

Oxidation of Hydroxypropyl to Oxopropyl Group

The oxidation step is critical for introducing the ketone functionality. Comparative studies of oxidizing agents reveal:

Oxidizing AgentConditionsYield (%)Side Products
Jones reagent0°C, 10 min72Carboxylic acids (if over-oxidized)
PCC25°C, 2 h68None detected
KMnO₄50°C, 1 h55Over-oxidized derivatives

Jones reagent, despite its acidic conditions, offers the highest efficiency but requires strict temperature control. PCC, though milder, necessitates longer reaction times.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., THF, NMP) enhance carbamate and urea formation by stabilizing intermediates. Non-polar solvents like CH₂Cl₂ improve isolation of oxidation-prone compounds.

Base and Temperature Effects

Diisopropylethylamine outperforms triethylamine in carbamate synthesis, reducing side reactions by 15%. Oxidation at subambient temperatures (0°C) minimizes ketone degradation.

Analytical Characterization

1H NMR (400 MHz, CDCl₃) : δ 1.12 (t, 3H, CH₂CH₃), 2.25 (s, 3H, COCH₃), 3.35 (q, 2H, NCH₂), 4.01 (s, 2H, NHCO).
IR (cm⁻¹) : 1680 (C=O urea), 1715 (ketone C=O).

Challenges and Alternative Approaches

Challenge : Symmetrical urea formation during triphosgene reactions.
Solution : Slow addition of one amine to pre-activated triphosgene reduces dimerization.

Challenge : Ketone instability under acidic oxidation.
Solution : Switching to PCC or TEMPO/NaClO systems preserves the urea backbone .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-Ethyl-N-(2-oxopropyl)urea to improve yield and purity?

  • Methodological Answer : Optimize reaction parameters such as solvent choice (e.g., acetone for solubility), temperature (80–85°C for controlled reactivity), and molar ratios (e.g., 1:1.5 for stoichiometric balance). Use catalysts like calcined potassium carbonate to enhance reaction efficiency. Purification via column chromatography or recrystallization ensures high purity .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) to analyze hydrogen and carbon environments, infrared (IR) spectroscopy to identify functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹), and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography can resolve structural ambiguities .

Q. What protocols are recommended for assessing the purity of this compound in laboratory settings?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for quantitative analysis, thin-layer chromatography (TLC) for rapid purity checks, and elemental analysis to verify stoichiometry. Ensure batch consistency by adhering to >99% purity thresholds .

Q. What are the common challenges in scaling up the synthesis of this compound from lab to pilot scale?

  • Methodological Answer : Address solvent scalability (e.g., transitioning from acetone to safer alternatives), optimize exothermic reactions to prevent thermal runaway, and refine purification methods (e.g., fractional distillation vs. recrystallization). Pilot-scale reactors should maintain inert atmospheres to avoid side reactions .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the biological activity of this compound derivatives?

  • Methodological Answer : Apply quantitative structure-property relationship (QSPR) models to correlate molecular descriptors (e.g., logP, polar surface area) with activity. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to target proteins. Validate predictions with in vitro assays .

Q. What strategies resolve contradictions in biological activity data across studies for this compound?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) to reduce variability. Perform dose-response curves to confirm potency thresholds. Cross-validate findings using orthogonal methods (e.g., enzymatic vs. cell-based assays) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound analogs?

  • Methodological Answer : Systematically modify substituents (e.g., alkyl chain length, heterocyclic moieties) and test derivatives against target pathways. Use multivariate analysis to identify key structural determinants of activity. Prioritize analogs with improved selectivity and pharmacokinetic profiles .

Q. What in silico methods validate the proposed mechanisms of action for this compound in biological systems?

  • Methodological Answer : Conduct molecular dynamics simulations (e.g., GROMACS) to study ligand-receptor interactions over time. Free energy calculations (MM/PBSA) quantify binding stability. Pair computational results with mutagenesis studies to confirm critical binding residues .

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